CCR4 antagonist 3

Description

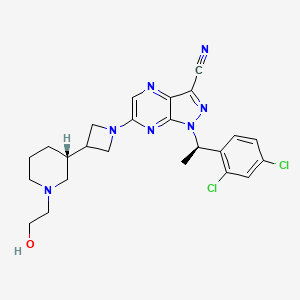

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H27Cl2N7O |

|---|---|

Molecular Weight |

500.4 g/mol |

IUPAC Name |

1-[(1R)-1-(2,4-dichlorophenyl)ethyl]-6-[3-[(3R)-1-(2-hydroxyethyl)piperidin-3-yl]azetidin-1-yl]pyrazolo[3,4-b]pyrazine-3-carbonitrile |

InChI |

InChI=1S/C24H27Cl2N7O/c1-15(19-5-4-18(25)9-20(19)26)33-24-23(21(10-27)30-33)28-11-22(29-24)32-13-17(14-32)16-3-2-6-31(12-16)7-8-34/h4-5,9,11,15-17,34H,2-3,6-8,12-14H2,1H3/t15-,16+/m1/s1 |

InChI Key |

PNCGVFJZWKHMCL-CVEARBPZSA-N |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1)Cl)Cl)N2C3=NC(=CN=C3C(=N2)C#N)N4CC(C4)[C@H]5CCCN(C5)CCO |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)Cl)N2C3=NC(=CN=C3C(=N2)C#N)N4CC(C4)C5CCCN(C5)CCO |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of CCR4 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor 4 (CCR4) has emerged as a significant therapeutic target in a range of diseases, including allergic inflammatory conditions like asthma and atopic dermatitis, as well as in oncology, particularly for cancers where regulatory T cells (Tregs) suppress the anti-tumor immune response. CCR4 is a G protein-coupled receptor (GPCR) primarily expressed on Th2 cells and Tregs. Its natural ligands, CCL17 (TARC) and CCL22 (MDC), mediate the migration of these cells to sites of inflammation and into the tumor microenvironment. Consequently, the development of small molecule antagonists for CCR4 is an area of intense research aimed at modulating these pathological immune responses. This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of CCR4 antagonists, with a specific focus on a compound identified as "CCR4 antagonist 3."

CCR4 Signaling Pathway

Upon binding of its chemokine ligands, CCL17 or CCL22, CCR4 activates intracellular signaling cascades that lead to cellular responses such as chemotaxis, cell activation, and polarization.[1] This process is initiated through the coupling of the receptor to G proteins, which in turn triggers downstream effector pathways.

Discovery of CCR4 Antagonists: A Screening Cascade

The discovery of novel CCR4 antagonists typically follows a structured screening cascade designed to identify and characterize potent and selective compounds. This process begins with high-throughput screening (HTS) of large compound libraries, followed by a series of increasingly complex and biologically relevant assays to confirm activity and elucidate the mechanism of action.

Case Study: this compound

A compound referred to as "this compound" has been identified as a potent inhibitor of CCR4. While the specific chemical structure and detailed synthesis are proprietary, available data allows for a summary of its biological activity.

Quantitative Data for this compound

| Assay | Description | IC50 |

| [¹²⁵I]TARC Binding | Inhibition of radiolabeled TARC binding to CCR4 on CEM cells. | 1.7 µM[2] |

| TARC-mediated Chemotaxis | Inhibition of in vitro migration of CEM cells induced by TARC. | 6.4 µM[2] |

Representative Synthesis of a CCR4 Antagonist Series: Pyrido[2,3-d]pyrimidines

While the synthesis of "this compound" is not publicly available, the following scheme for the synthesis of pyrido[2,3-d]pyrimidine derivatives, a known class of CCR4 antagonists, provides a representative example of the synthetic strategies employed in this field.[3][4]

General Synthetic Scheme:

The synthesis of the pyrido[2,3-d]pyrimidine core typically involves a multi-step reaction sequence starting from commercially available starting materials. A key step is the condensation of a substituted aminopyridine with a pyrimidine precursor to form the fused heterocyclic system. Subsequent modifications at various positions of the core structure allow for the exploration of structure-activity relationships.

-

Step 1: Synthesis of the Pyrido[2,3-d]pyrimidine Core: This is often achieved through a cyclization reaction between a 2-aminonicotinonitrile derivative and a suitable three-carbon synthon.

-

Step 2: Functionalization of the Core: The core structure is then functionalized, for example, by nucleophilic aromatic substitution at the 4-position with various amines.

-

Step 3: Further Derivatization: Additional modifications, such as the introduction of substituents on the appended amine or on the pyridine ring, are performed to optimize potency and pharmacokinetic properties.

Structure-Activity Relationship (SAR)

The optimization of CCR4 antagonists involves a systematic exploration of the chemical space around a lead compound to improve its potency, selectivity, and drug-like properties. The following diagram illustrates a logical progression in a hypothetical SAR study, starting from an initial hit to an optimized lead.

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate evaluation of CCR4 antagonists. Below are methodologies for key in vitro assays.

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR4 receptor.

Materials:

-

Membrane preparation from cells expressing human CCR4 (e.g., CHO-K1 or HEK293 cells)

-

Radioligand: [¹²⁵I]-CCL22 or [¹²⁵I]-CCL17

-

Assay Buffer: 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4

-

Non-specific binding control: High concentration of a known unlabeled CCR4 ligand (e.g., 1 µM CCL22)

-

Test compounds

-

96-well plates

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

-

Scintillation counter and fluid

Procedure:

-

To each well of a 96-well plate, add 50 µL of assay buffer containing the test compound at various concentrations.

-

Add 50 µL of radioligand at a final concentration close to its Kd.

-

Add 100 µL of the membrane preparation (containing a predetermined amount of protein).

-

For total binding wells, add 50 µL of assay buffer instead of the test compound. For non-specific binding wells, add 50 µL of the non-specific binding control.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Allow the filters to dry, then add scintillation fluid and count the radioactivity using a scintillation counter.

-

Calculate the percent inhibition of specific binding for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the migration of CCR4-expressing cells towards a chemokine gradient.

Materials:

-

CCR4-expressing cells (e.g., Hut78, CEM, or primary T cells)

-

Chemoattractant: Recombinant human CCL17 or CCL22

-

Assay Medium: RPMI 1640 with 0.5% BSA

-

Transwell inserts (e.g., 5 µm pore size for lymphocytes) and 24-well plates

-

Test compounds

-

Cell counting method (e.g., flow cytometer, hemocytometer, or a cell viability dye like Calcein-AM)

Procedure:

-

Prepare a stock solution of the chemoattractant in assay medium. Determine the optimal concentration of the chemoattractant that induces maximal cell migration in a preliminary experiment.

-

Resuspend the CCR4-expressing cells in assay medium at a concentration of 1-2 x 10⁶ cells/mL.

-

Pre-incubate the cells with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.

-

Add 600 µL of the chemoattractant solution (at the optimal concentration) to the lower chamber of the 24-well plate. For negative control wells, add assay medium without the chemoattractant.

-

Add 100 µL of the pre-incubated cell suspension to the upper chamber of the Transwell insert.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.

-

After incubation, remove the Transwell inserts.

-

Quantify the number of cells that have migrated to the lower chamber using a chosen cell counting method.

-

Calculate the percent inhibition of chemotaxis for each concentration of the test compound and determine the IC50 value.

Conclusion

The discovery and development of CCR4 antagonists represent a promising therapeutic strategy for a variety of immunological disorders and cancers. The process is a multidisciplinary effort that relies on a robust screening cascade, sophisticated synthetic chemistry for lead optimization, and a suite of well-defined in vitro and in vivo assays to characterize the pharmacological properties of new chemical entities. While specific details for "this compound" are limited, the data available positions it as a noteworthy compound in the ongoing effort to develop clinically effective CCR4-targeted therapies. The methodologies and principles outlined in this guide provide a framework for the continued exploration and advancement of this important class of therapeutic agents.

References

- 1. Discovery of potent CCR4 antagonists: Synthesis and structure-activity relationship study of 2,4-diaminoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting chemokine receptors in disease – a case study of CCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Design and Synthesis of a Series of Pyrido[2,3-d]pyrimidine Derivatives as CCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of CCR4 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of C-C chemokine receptor type 4 (CCR4) antagonists. CCR4, a G protein-coupled receptor (GPCR), is a critical mediator in immune responses, primarily through its interaction with the chemokines CCL17 (TARC) and CCL22 (MDC).[1][2] Its role in recruiting Th2 cells, regulatory T cells (Tregs), and other immune cells to sites of inflammation and tumors has made it a prime target for therapeutic intervention in allergic diseases and oncology.[3][4][5] This guide summarizes the key chemical scaffolds, binding modes, and quantitative SAR data for small molecule CCR4 antagonists, alongside detailed experimental protocols for their evaluation and visualizations of the associated biological pathways and experimental workflows.

Core Concepts in CCR4 Antagonism

Small molecule CCR4 antagonists are broadly categorized into two main classes based on their allosteric binding sites on the receptor:

-

Class I Antagonists: These are typically lipophilic heteroarenes that bind to a transmembrane site on CCR4. An example of this class is C021. Binding of Class I antagonists can lead to the internalization of the CCR4 receptor.

-

Class II Antagonists: This class is primarily composed of aryl sulfonamides that bind to an intracellular site, potentially near the C-terminal helix-VIII of the receptor. AZD-2098 and GSK2239633A are representative of this class. Unlike Class I, these antagonists do not typically induce receptor internalization.

The development of these antagonists has led to several promising candidates, with some advancing into clinical trials for various indications, including cancer and inflammatory disorders.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for various series of CCR4 antagonists. The data is compiled from published literature and highlights the impact of structural modifications on antagonist potency.

Table 1: Arylsulfonamide Series (Class II)

| Compound/Reference | Core Scaffold | R1 Group | R2 Group | CCR4 Binding Affinity (pIC50/pKi) | Functional Activity (IC50) |

| GSK2239633A | Indazole | 3-cyanobenzyl | 5-chlorothiophene-2-sulfonamide | 7.96 ([¹²⁵I]-TARC binding) | - |

| Compound from | Indazole | H | 5-chlorothiophene-2-sulfonamide | < 5.0 | - |

| Compound from | Indazole | 3-cyanobenzyl | Thiophene-2-sulfonamide | 7.1 | - |

| Compound from | Indazole | 3-cyanobenzyl | Phenylsulfonamide | 6.5 | - |

Table 2: Quinazoline Series

| Compound/Reference | R1 Group (at C4) | R2 Group (at C2) | [³⁵S]GTPγS Binding Assay (IC50) | Human Chemotaxis Assay (IC50) | Mouse Chemotaxis Assay (IC50) |

| 14a | Cycloheptyl | 1,4'-bipiperidin-1'-yl | 18 nM | 140 nM | 39 nM |

| Compound from | Cyclohexyl | 1,4'-bipiperidin-1'-yl | 41 nM | 270 nM | 83 nM |

| Compound from | Phenyl | 1,4'-bipiperidin-1'-yl | 160 nM | 710 nM | 230 nM |

| 8ic | 4-chlorophenyl | 1,4'-bipiperidin-3-yl)methanol | - | Strong inhibitor | Strong inhibitor |

| 2 | 4-chlorophenyl | 4-pyrrolidin-1-ylpiperidin-1-yl | - | - | - |

Table 3: Pyrido[2,3-d]pyrimidine Derivatives

| Compound/Reference | R Group | Chemotaxis Inhibition (MDC-induced) IC50 | Chemotaxis Inhibition (TARC-induced) IC50 | Chemotaxis Inhibition (CKLF1-induced) IC50 |

| 6b | 4-fluorobenzyl | Potent inhibitor | Potent inhibitor | Potent inhibitor |

| BMS-397 | - | Potent inhibitor | Potent inhibitor | Potent inhibitor |

CCR4 Signaling Pathway

Upon binding of its natural ligands, CCL17 or CCL22, CCR4 initiates a cascade of intracellular signaling events. This process is crucial for mediating the chemotactic response of immune cells. The simplified signaling pathway is depicted below.

References

- 1. mdpi.com [mdpi.com]

- 2. Design and Synthesis of a Series of Pyrido[2,3-d]pyrimidine Derivatives as CCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. fiercebiotech.com [fiercebiotech.com]

- 5. Small Molecule CCR4 Antagonists Protect Mice from Aspergillus Infection and Allergy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CCR4 Antagonists for Cancer Immunotherapy Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The C-C chemokine receptor 4 (CCR4) has emerged as a pivotal target in cancer immunotherapy, primarily due to its high expression on regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity. Antagonizing the CCR4 pathway represents a promising strategy to deplete or functionally impair Tregs within the tumor microenvironment (TME), thereby unleashing a patient's own immune system to combat cancer. This guide provides a comprehensive technical overview of CCR4 antagonists, including the approved monoclonal antibody Mogamulizumab and various small molecule inhibitors in development. It details their mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, provides in-depth experimental protocols for their evaluation, and visualizes the core signaling pathways and experimental workflows.

The CCR4-CCL17/CCL22 Axis: A Key Regulator of Immune Suppression in Cancer

CCR4 is a G protein-coupled receptor (GPCR) predominantly expressed on Th2 cells and, critically for oncology, on highly suppressive effector Tregs (eTregs)[1][2]. Its natural ligands, CCL17 (TARC) and CCL22 (MDC), are frequently secreted by tumor cells and tumor-associated macrophages within the TME[2]. This chemokine gradient actively recruits CCR4-expressing Tregs into the tumor, where they establish an immunosuppressive milieu, hindering the activity of cytotoxic CD8+ T cells and other anti-tumor effector cells[1][3]. Blocking the CCR4-CCL17/CCL22 axis is therefore a primary strategy to disrupt this recruitment and restore anti-tumor immunity.

CCR4 Signaling Pathway

Upon binding of CCL17 or CCL22, CCR4, being a GPCR, initiates a cascade of intracellular signals. This process typically involves the coupling to Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. More importantly for cell migration, the Gβγ subunits dissociate and can activate downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Raf/MEK/ERK (MAPK) pathways. These signaling cascades culminate in the reorganization of the actin cytoskeleton, leading to cellular polarization and chemotaxis. In some cancer cells, this signaling has also been implicated in proliferation and metastasis.

Classes of CCR4 Antagonists

Two primary classes of CCR4 antagonists are being investigated for cancer immunotherapy: monoclonal antibodies and small molecule inhibitors.

Monoclonal Antibodies: Mogamulizumab

Mogamulizumab (POTELIGEO®) is a humanized, defucosylated IgG1 kappa monoclonal antibody that binds to the N-terminal extracellular domain of CCR4. Its primary mechanism of action is the potent induction of antibody-dependent cellular cytotoxicity (ADCC). The removal of fucose from the Fc region of the antibody significantly enhances its binding affinity to the FcγRIIIa receptor on natural killer (NK) cells, leading to highly efficient lysis of CCR4-expressing target cells, including malignant T-cells and Tregs. Mogamulizumab is approved for the treatment of relapsed or refractory mycosis fungoides (MF) and Sézary syndrome (SS), two types of cutaneous T-cell lymphoma (CTCL).

Small Molecule Inhibitors

Several small molecule antagonists of CCR4 are in various stages of preclinical and clinical development. These agents typically act as competitive inhibitors, blocking the binding of CCL17 and CCL22 to CCR4. Unlike depleting antibodies, their primary mechanism is to inhibit the chemotactic signaling that drives Treg migration into the TME, without causing systemic cell depletion. This approach may offer a different safety profile and could be advantageous in combination therapies. Examples include FLX475, RPT193, C021, and AZD2098.

Quantitative Data Summary

The following tables summarize key quantitative data for prominent CCR4 antagonists from preclinical and clinical studies.

Table 1: Preclinical Activity of CCR4 Small Molecule Antagonists

| Compound | Class | Assay Type | Cell Line | Target Ligand | IC50 / EC50 | Reference |

| C021 | Class I | Chemotaxis | MJ (MF) | CCL17 (100nM) | ~1 µM | |

| Chemotaxis | MJ (MF) | CCL22 (10nM) | ~0.1 µM | |||

| Chemotaxis | HuT 78 (SS) | CCL17 (100nM) | ~1 µM | |||

| Chemotaxis | HuT 78 (SS) | CCL22 (10nM) | ~0.1 µM | |||

| AZD2098 | Class II | Chemotaxis | MJ (MF) | CCL17 (100nM) | >10 µM | |

| Chemotaxis | MJ (MF) | CCL22 (10nM) | ~1 µM | |||

| Chemotaxis | HuT 78 (SS) | CCL17 (100nM) | >10 µM | |||

| Chemotaxis | HuT 78 (SS) | CCL22 (10nM) | ~1 µM | |||

| K777 | N/A | CCL17 Binding | Hut78 | CCL17 | IC50: 57 nM | |

| Chemotaxis | Hut78 | CCL17 | IC50: 8.9 nM |

Table 2: Clinical Efficacy of Mogamulizumab in Cutaneous T-Cell Lymphoma (MAVORIC Trial)

| Parameter | Mogamulizumab (n=186) | Vorinostat (n=186) | Hazard Ratio / p-value | Reference |

| Median Progression-Free Survival (PFS) | 7.7 months | 3.1 months | HR: 0.53; p < 0.0001 | |

| Overall Response Rate (ORR) | 28% | 4.8% | p < 0.0001 | |

| ORR in Mycosis Fungoides | 21% | 7% | N/A | |

| ORR in Sézary Syndrome | 37% | 2% | N/A | |

| Median Duration of Response | 14.1 months | 9.1 months | N/A |

Table 3: Pharmacodynamic Effects of Mogamulizumab on T-Cell Subsets

| Cell Population | Baseline CCR4 Expression (%) | Post-Treatment Effect | Tissue | Reference |

| Malignant T-cells (CTCL) | 20.8 - 100% | Significant reduction in numbers | Peripheral Blood | |

| Regulatory T-cells (Tregs) | 58.6 - 100% | Significant reduction in numbers and CCR4 expression | Peripheral Blood | |

| CD8+ T-cells | 3.2 - 23.2% | Limited reduction in CCR4 expression; increased percentage of total CD8+ T-cells | Peripheral Blood | |

| Tumor-infiltrating Lymphocytes | Variable | Reduced numbers of CCR4+ cells in most patients | Skin Lesions |

Key Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of CCR4 antagonists. Below are summaries of essential experimental protocols.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This assay quantifies the ability of an antibody like Mogamulizumab to induce the killing of target cells by effector cells.

Methodology:

-

Target Cell Preparation: Culture CCR4-expressing target cells (e.g., Hut78, MJ) and label them with a fluorescent dye (e.g., Calcein-AM) or use a lactate dehydrogenase (LDH) release assay.

-

Effector Cell Preparation: Isolate primary human Natural Killer (NK) cells from peripheral blood mononuclear cells (PBMCs) or use a reliable NK cell line.

-

Assay Setup:

-

Plate a fixed number of target cells (e.g., 1 x 10^4 cells/well) in a 96-well plate.

-

Add serial dilutions of the CCR4 antibody (e.g., Mogamulizumab) or an isotype control antibody.

-

Add effector cells at a specific effector-to-target (E:T) ratio (e.g., 10:1, 25:1).

-

-

Incubation: Incubate the plate for 4-6 hours at 37°C.

-

Lysis Measurement:

-

For LDH assays, collect the supernatant and measure LDH activity using a commercially available kit.

-

For fluorescence-based assays, measure the fluorescence of the supernatant (for released dye) or remaining cells.

-

-

Data Analysis: Calculate the percentage of specific lysis for each antibody concentration and determine the EC50 value.

Chemotaxis (Transwell Migration) Assay

This assay measures the ability of a CCR4 antagonist to block the migration of cells towards a chemokine gradient.

Methodology:

-

Cell Preparation: Resuspend CCR4-expressing cells (e.g., Tregs, CTCL cell lines) in serum-free media. Pre-incubate cells with various concentrations of the CCR4 antagonist or vehicle control for 30-60 minutes at 37°C.

-

Assay Setup:

-

Use a Transwell plate with a polycarbonate membrane (typically 5 µm pore size for lymphocytes).

-

Add media containing the CCR4 ligand (e.g., 10 nM CCL22 or 100 nM CCL17) to the lower chamber.

-

Add the pre-incubated cell suspension to the upper chamber (the Transwell insert).

-

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

-

Quantification of Migration:

-

Carefully remove the Transwell insert.

-

Count the number of cells that have migrated into the lower chamber using a cell counter, flow cytometry, or by staining the migrated cells on the underside of the membrane with crystal violet.

-

-

Data Analysis: Determine the percentage of migration inhibition for each antagonist concentration relative to the vehicle control and calculate the IC50 value.

Flow Cytometry for Treg Phenotyping and Quantification

Flow cytometry is essential for identifying and quantifying CCR4-expressing Tregs in various samples (e.g., PBMCs, tumor digests).

Methodology:

-

Sample Preparation: Prepare a single-cell suspension from whole blood (PBMCs) or tumor tissue.

-

Surface Staining: Incubate cells with a cocktail of fluorescently-labeled antibodies against surface markers. A typical panel includes: CD3, CD4, CD25, CD127, and CCR4. An Fc-blocking step is recommended.

-

Intracellular Staining (for FoxP3): After surface staining, fix and permeabilize the cells using a specialized buffer kit (e.g., FoxP3/Transcription Factor Staining Buffer Set). Then, stain for the intracellular transcription factor FoxP3.

-

Data Acquisition: Acquire data on a multi-color flow cytometer.

-

Gating Strategy:

-

Gate on lymphocytes based on forward and side scatter (FSC/SSC).

-

Exclude doublets (e.g., FSC-H vs FSC-A).

-

Gate on live, single cells using a viability dye.

-

From the live cells, gate on CD3+ T-cells.

-

From the T-cells, gate on CD4+ helper T-cells.

-

Identify Tregs by gating on CD25-high and CD127-low/negative populations.

-

Confirm the Treg population by gating on FoxP3+ cells.

-

Finally, analyze the expression of CCR4 on the gated Treg (CD3+CD4+CD25+CD127lo/-FoxP3+) population.

-

Receptor Occupancy (RO) Assay

RO assays are critical pharmacodynamic tools to measure the extent to which a drug engages its target on cells in vivo.

Methodology:

-

Sample Collection: Collect whole blood samples from subjects at various time points before and after drug administration.

-

Assay Principle (Free Receptor Assay):

-

A fluorescently-labeled competing ligand (e.g., Alexa 647-labeled CCL22) is added to the whole blood sample.

-

This labeled ligand will only bind to CCR4 receptors that are not already occupied by the therapeutic antagonist (e.g., FLX475).

-

-

Incubation and Staining:

-

Incubate the whole blood with the labeled ligand.

-

Lyse red blood cells and perform surface staining for Treg markers (e.g., CD3, CD4, CD25) to identify the target cell population.

-

-

Flow Cytometry Analysis:

-

Acquire samples on a flow cytometer.

-

Gate on the Treg population.

-

Measure the mean fluorescence intensity (MFI) of the labeled CCL22. A lower MFI compared to the pre-dose sample indicates higher receptor occupancy by the therapeutic drug.

-

-

Calculation: Percent receptor occupancy can be calculated using the formula: %RO = (1 - (MFI_postdose - MFI_background) / (MFI_predose - MFI_background)) * 100

Conclusion and Future Directions

Antagonism of the CCR4 receptor is a clinically validated and highly promising strategy in cancer immunotherapy. The success of Mogamulizumab in CTCL has paved the way for broader applications, particularly in solid tumors where Treg infiltration is a major mechanism of immune escape. The development of small molecule inhibitors offers an alternative approach focused on blocking Treg migration, which may provide a favorable safety profile and opportunities for combination therapies with checkpoint inhibitors and other immunomodulatory agents. The technical protocols and data presented in this guide provide a foundational framework for researchers and drug developers working to advance this exciting class of cancer therapeutics. Future research will likely focus on optimizing dosing strategies to selectively deplete Tregs while sparing other beneficial CCR4-expressing immune cells, identifying biomarkers to select patients most likely to respond, and exploring rational combination strategies to overcome resistance and enhance anti-tumor immunity.

References

CCR4 Antagonist 3 in Autoimmune Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of CCR4 in Autoimmune Pathogenesis

The C-C chemokine receptor 4 (CCR4) has emerged as a critical mediator in the pathogenesis of various autoimmune diseases.[1][2] This G protein-coupled receptor is predominantly expressed on key immune cell populations, including T helper 2 (Th2) cells, regulatory T cells (Tregs), and Th17 cells, all of which play significant roles in the inflammatory cascades that characterize autoimmune disorders.[1][3] The natural ligands for CCR4, CCL17 (TARC) and CCL22 (MDC), are often upregulated in inflamed tissues, creating a chemotactic gradient that recruits these pathogenic CCR4-expressing cells to the site of autoimmune attack.[1] This influx of inflammatory cells perpetuates tissue damage and contributes to the clinical manifestations of diseases such as multiple sclerosis (MS), rheumatoid arthritis, and type 1 diabetes. Consequently, the development of small molecule antagonists that block the CCR4 signaling pathway represents a promising therapeutic strategy for a range of autoimmune and inflammatory conditions.

This technical guide focuses on "CCR4 antagonist 3," a designation for a potent and selective small molecule inhibitor of CCR4, to illustrate the therapeutic potential of this drug class in preclinical autoimmune disease models. We will delve into its mechanism of action, present quantitative data from in vivo studies, provide detailed experimental protocols, and visualize key pathways and workflows.

Mechanism of Action: Interrupting Immune Cell Trafficking

CCR4 antagonists function by binding to the CCR4 receptor on immune cells, thereby preventing the binding of its natural ligands, CCL17 and CCL22. This competitive inhibition blocks the downstream signaling cascade that would otherwise initiate chemotaxis, the directed migration of cells towards the source of the chemokine signal. By disrupting this crucial step in the inflammatory process, CCR4 antagonists can effectively reduce the infiltration of pathogenic T cells into target tissues, thereby mitigating the autoimmune response.

The signaling pathway initiated by CCL17 or CCL22 binding to CCR4 involves the activation of intracellular G proteins. This leads to a cascade of events, including the activation of phospholipase C (PLC) and the subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in cellular responses such as actin polymerization and cell migration. CCR4 antagonists effectively halt this entire process at its inception.

Preclinical Efficacy of a CCR4 Antagonist in an Autoimmune Disease Model

Quantitative Data Summary

The study by Othy et al. (2012) investigated the therapeutic utility of the CCR4 antagonist AF399/420/18025 in EAE. However, in their specific experimental setup, both prophylactic and therapeutic administration of the antagonist did not show a significant reduction in the clinical score of EAE. It is important to note that the authors suggest that the lack of efficacy in their model might be due to the complex role of CCR4 expressed on different cell types, including dendritic cells, and that a systemic blockade might not be the optimal approach.

| Experimental Group | Treatment Schedule | Mean Maximal Clinical Score | Statistical Significance vs. Control | Reference |

| EAE Control (Vehicle) | Daily from day 8 for 5 days | ~2.5 | - | |

| EAE + CCR4 Antagonist (Therapeutic) | 1.5 µg daily from day 8 for 5 days | No significant reduction | Not significant | |

| EAE + CCR4 Antagonist (Prophylactic) | Daily from day 0 to day 4 | No significant amelioration | Not significant |

Table 1: In Vivo Efficacy of a CCR4 Antagonist in the EAE Model.

It is worth noting that other studies with different CCR4 antagonists or in CCR4 knockout mice have demonstrated a more pronounced beneficial effect in autoimmune models, suggesting that the therapeutic window and specific molecular characteristics of the antagonist, as well as the specific nuances of the disease model, are critical factors.

Detailed Experimental Protocols

The following is a detailed methodology for the in vivo EAE model as described in the study by Othy et al. (2012).

Experimental Autoimmune Encephalomyelitis (EAE) Induction and Treatment

-

Animal Model: C57BL/6 mice are used for the induction of EAE.

-

Immunization: EAE is induced by subcutaneous injection of 100 µg of myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide emulsified in complete Freund's adjuvant (CFA) containing 4 mg/mL of Mycobacterium tuberculosis.

-

Pertussis Toxin Administration: On the day of immunization (day 0) and on day 2 post-immunization, mice receive an intraperitoneal injection of 200 ng of pertussis toxin.

-

Antagonist Preparation and Administration:

-

The CCR4 antagonist AF399/420/18025 is dissolved in a suitable vehicle (e.g., DMSO).

-

For therapeutic treatment, a daily intraperitoneal injection of 1.5 µg of the antagonist is administered for 5 consecutive days, starting from the day of clinical onset (day 8).

-

For prophylactic treatment, daily intraperitoneal injections are given from day 0 to day 4.

-

-

Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Complete hind limb paralysis

-

4: Hind limb and forelimb paralysis

-

5: Moribund state

-

-

Data Analysis: The mean clinical scores are calculated for each group and compared for statistical significance.

Conclusion and Future Directions

The targeting of CCR4 with small molecule antagonists holds considerable promise for the treatment of autoimmune diseases. While the in vivo data for specific compounds like "this compound" in autoimmune models is still emerging in the public domain, the collective evidence from studies with various CCR4 inhibitors and in CCR4-deficient animal models strongly supports the therapeutic potential of this approach. The ability to block the migration of pathogenic T cells to sites of inflammation offers a targeted immunomodulatory strategy that could provide a significant benefit to patients with a range of debilitating autoimmune conditions.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of CCR4 antagonists to enhance their in vivo efficacy. Furthermore, exploring combination therapies, for instance with agents that target other inflammatory pathways, may lead to synergistic effects and more profound therapeutic outcomes. A deeper understanding of the differential roles of CCR4 on various immune cell subsets in the context of specific autoimmune diseases will be crucial for the rational design of next-generation CCR4-targeted therapies. The continued investigation of compounds like "this compound" in a variety of autoimmune disease models will be instrumental in advancing this promising therapeutic strategy towards clinical application.

References

Technical Whitepaper: The Role and Therapeutic Potential of CCR4 Antagonists in Modulating the Tumor Microenvironment

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy, largely through the recruitment of immunosuppressive cell populations. Among these, regulatory T cells (Tregs) play a pivotal role in dampening anti-tumor immune responses. The C-C chemokine receptor 4 (CCR4) is highly expressed on the most suppressive subset of Tregs and mediates their migration into the TME via its ligands, CCL17 and CCL22, which are secreted by tumor cells and other cells in the microenvironment.[1][2] This axis represents a critical therapeutic target. This technical guide provides an in-depth analysis of CCR4 antagonists, with a specific focus on the small molecule "CCR4 antagonist 3," and their effect on the TME. We detail the underlying signaling pathways, present quantitative data from preclinical and clinical studies, outline key experimental protocols, and discuss the therapeutic rationale for targeting this pathway to overcome immune resistance in cancer.

Introduction: The CCR4-CCL22/CCL17 Axis in Cancer Immunology

The immune system's ability to eradicate malignant cells is often subverted by tumors, which establish an immunosuppressive microenvironment. A key mechanism of this immune evasion is the recruitment of regulatory T cells (Tregs), characterized by the expression of CD4, CD25, and the transcription factor FOXP3.[1] These cells actively suppress the function of effector immune cells, such as cytotoxic CD8+ T lymphocytes (CTLs), thereby promoting tumor growth and survival.[1][2]

The migration of Tregs into the tumor is not a random event but is orchestrated by specific chemokine gradients. Tumors from various cancers, including breast, renal, gastric, and lung cancer, have been shown to secrete high levels of the chemokines CCL17 (also known as TARC) and CCL22 (MDC). These chemokines are the specific ligands for the C-C chemokine receptor 4 (CCR4), a G protein-coupled receptor (GPCR) that is highly expressed on the surface of the most potent, terminally differentiated effector Tregs (eTregs). This targeted recruitment of CCR4+ Tregs into the TME leads to an immunosuppressive landscape, which is often associated with poor patient prognosis. Therefore, blocking the CCR4-CCL17/CCL22 axis with antagonists is a compelling strategy to reduce Treg accumulation in the tumor, reverse immune suppression, and enhance the efficacy of cancer immunotherapies.

Mechanism of Action of CCR4 Antagonists

CCR4 antagonists function by competitively or allosterically inhibiting the binding of CCL17 and CCL22 to the CCR4 receptor on Tregs. This blockade disrupts the chemotactic signaling that guides Tregs into the TME. The primary consequences of this action are:

-

Inhibition of Treg Migration: By preventing CCR4 signaling, antagonists reduce the infiltration of immunosuppressive Tregs into the tumor site. This is the principal mechanism for remodeling the TME.

-

Altered Immune Cell Phenotype: Studies have shown that CCR4 inhibition can alter the phenotype of myeloid cells within the TME, reduce immature myeloid cell infiltrate, and increase the levels of Th1 cytokines like IFN-γ.

-

Enhanced Effector T Cell Function: With fewer Tregs present to exert their suppressive functions, cytotoxic CD8+ T cells and other anti-tumor effector cells can become more active, leading to enhanced tumor cell killing.

-

Synergy with Checkpoint Inhibitors: Tumors can develop resistance to checkpoint inhibitors (CPIs) like anti-PD-1/PD-L1 by upregulating CCR4 ligands and increasing Treg infiltration. CCR4 antagonists can overcome this resistance, showing significant synergistic anti-tumor effects when used in combination with CPIs.

Small molecule antagonists offer a distinct advantage over antibody-based therapies (like Mogamulizumab) as they can block Treg migration without causing systemic depletion of beneficial immune cells.

Signaling Pathway Diagram

The following diagram illustrates the signaling cascade initiated by CCL17/CCL22 binding to CCR4 and the point of intervention for CCR4 antagonists.

Caption: CCR4 signaling pathway and antagonist intervention point.

Profile of CCR4 Antagonists

While several CCR4 antagonists are in development, this guide focuses on the small molecule designated "this compound" and compares it with other key investigational compounds.

This compound

"this compound" is a potent small molecule inhibitor of the CCR4 receptor. Preclinical data has characterized its inhibitory activity against ligand binding and cell migration.

Other Notable Small Molecule CCR4 Antagonists

-

FLX475 (Tivumecirnon): An orally bioavailable, potent, and selective CCR4 antagonist that has been evaluated in Phase I/II clinical trials. It has shown the ability to block Treg migration in multiple tumor models.

-

CCR4-351: A novel, highly potent and selective small molecule inhibitor of CCR4 used in preclinical studies to demonstrate that blocking Treg migration can overcome resistance to checkpoint inhibitors.

-

RPT193: An oral CCR4 antagonist that inhibits the migration of Th2 cells, primarily investigated for allergic inflammatory diseases like atopic dermatitis, but operating on the same target receptor.

-

AZD-2098 and C021: Preclinical small molecule antagonists that bind to different allosteric sites on the CCR4 receptor, highlighting the structural diversity of compounds targeting this receptor.

Quantitative Data Summary

The following tables summarize key quantitative data for various CCR4 antagonists from preclinical and clinical studies.

Table 1: In Vitro Potency of CCR4 Antagonists

| Compound | Assay Type | Target/Cell Line | Ligand | IC50 / Ki | Reference(s) |

| This compound | Radioligand Binding ([125I]TARC) | CEM Cells | TARC (CCL17) | 1.7 µM | |

| This compound | Chemotaxis Assay | CEM Cells | TARC (CCL17) | 6.4 µM | |

| CCR4-351 | Calcium Flux | - | - | 22 nM | |

| CCR4-351 | CTX Assay | - | - | 50 nM | |

| Compound 1 | Radioligand Binding ([125I]CCL17) | CCR4 | CCL17 | pKi 8.70 | |

| Compound 2 | Radioligand Binding ([125I]CCL17) | CCR4 | CCL17 | pKi 9.10 |

Table 2: Clinical Efficacy of CCR4-Targeted Therapies

| Compound/Therapy | Cancer Type | Trial Phase | Key Finding | Overall Response Rate (ORR) | Reference(s) |

| Mogamulizumab | Cutaneous T-Cell Lymphoma (CTCL) | Phase III (MAVORIC) | Statistically significant increase in progression-free survival vs. vorinostat | 28% | |

| FLX475 (Tivumecirnon) | Checkpoint Inhibitor-Experienced Head and Neck Squamous Cell Carcinoma (HNSCC) | Phase II | Showed clinical activity in a heavily pre-treated population | 15.6% |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are synthesized protocols for key experiments used to evaluate CCR4 antagonists.

Protocol: Chemotaxis (Transwell Migration) Assay

Objective: To quantify the ability of a CCR4 antagonist to inhibit the migration of CCR4-expressing cells toward a CCL17 or CCL22 gradient.

Materials:

-

CCR4-expressing cells (e.g., human Tregs, HuT 78, or MJ cell lines).

-

Chemotaxis chamber (e.g., 24-well plate with 5 µm pore size polycarbonate membrane inserts).

-

Assay Buffer (e.g., RPMI 1640 with 1% BSA).

-

Recombinant human CCL17 and CCL22.

-

CCR4 antagonist compound (e.g., this compound).

-

Cell counting solution or flow cytometer.

Procedure:

-

Cell Preparation: Culture CCR4+ cells to log phase. On the day of the assay, harvest cells, wash, and resuspend in Assay Buffer at a concentration of 1 x 106 cells/mL.

-

Antagonist Incubation: Pre-incubate the cell suspension with various concentrations of the CCR4 antagonist (or vehicle control) for 30 minutes at 37°C.

-

Chamber Setup: Add 600 µL of Assay Buffer containing the chemoattractant (e.g., 1-100 nM CCL17 or CCL22) to the lower wells of the 24-well plate. Add buffer without chemoattractant for negative control wells.

-

Cell Plating: Add 100 µL of the pre-incubated cell suspension (1 x 105 cells) to the upper chamber of each insert.

-

Incubation: Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator.

-

Quantification: Carefully remove the inserts. Count the number of cells that have migrated to the bottom well using a hemocytometer, automated cell counter, or flow cytometry.

-

Data Analysis: Calculate the percentage of migration inhibition for each antagonist concentration relative to the vehicle control. Plot the results and determine the IC50 value.

Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki or IC50) of a CCR4 antagonist by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Membrane preparations from cells overexpressing human CCR4 (e.g., CHO-CCR4 cells).

-

Radiolabeled ligand (e.g., [125I]CCL17 or [125I]TARC).

-

Binding Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

-

Unlabeled CCR4 antagonist and a known non-specific binder.

-

Glass fiber filters (e.g., GF/B) and a cell harvester.

-

Scintillation counter and fluid.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the CCR4-expressing cell membranes, a fixed concentration of the radiolabeled ligand, and serial dilutions of the unlabeled CCR4 antagonist in Binding Buffer.

-

Control Wells: Include wells for total binding (radioligand + membranes, no antagonist) and non-specific binding (radioligand + membranes + excess unlabeled ligand).

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Harvesting: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of the antagonist. Use non-linear regression (one-site competition model) to calculate the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.

Visualizing the Mechanism and Experimental Workflow

Mechanism in the Tumor Microenvironment

This diagram illustrates the interplay between tumor cells, Tregs, and effector T cells, and how CCR4 antagonists shift the balance toward an anti-tumor response.

Caption: Mechanism of CCR4 antagonist action in the TME.

Experimental Workflow Diagram

This flowchart provides a visual guide to the chemotaxis assay protocol described above.

Caption: Workflow for a standard chemotaxis (Transwell) assay.

Conclusion and Future Directions

Targeting the CCR4-CCL17/CCL22 axis is a validated and highly promising strategy in immuno-oncology. Small molecule inhibitors like this compound offer a potent method to block the recruitment of immunosuppressive Tregs into the tumor microenvironment, thereby unleashing the endogenous anti-tumor immune response. The quantitative data from in vitro and in vivo studies demonstrate a clear mechanism of action and potent activity. The true potential of these agents likely lies in combination therapies, particularly with checkpoint inhibitors, where they can overcome a key mechanism of immune resistance. Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond—such as tumors with high baseline expression of CCR4 ligands—and on optimizing combination strategies to maximize clinical benefit.

References

Investigating the Allosteric Binding Sites of CCR4 Antagonists: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allosteric binding sites of C-C chemokine receptor 4 (CCR4) antagonists. CCR4, a G protein-coupled receptor (GPCR), is a critical mediator of immune cell trafficking and a key therapeutic target in oncology and inflammatory diseases. Its natural ligands, CCL17 (TARC) and CCL22 (MDC), play a significant role in recruiting regulatory T cells (Tregs) and Th2 cells. The discovery of allosteric modulators for CCR4 has opened new avenues for developing highly selective and potent therapeutics. This document details the distinct allosteric sites, summarizes quantitative data for various antagonists, provides in-depth experimental protocols for their characterization, and visualizes the associated signaling pathways and experimental workflows.

The Allosteric Landscape of CCR4

Extensive research has revealed that small-molecule antagonists of CCR4 do not compete directly with the endogenous chemokines for the orthosteric binding site. Instead, they bind to at least two distinct allosteric sites, offering a nuanced approach to receptor modulation.[1] These sites are topographically separate from the chemokine binding pocket and are broadly classified as an extracellularly accessible site and an intracellularly accessible site.

-

Extracellular Allosteric Site (Site 1): This site is located on the extracellular side of the receptor. Antagonists binding to this site are typically lipophilic amines.[1] A notable characteristic of some antagonists that bind this site is their ability to induce receptor internalization.[1]

-

Intracellular Allosteric Site (Site 2): Situated on the cytoplasmic side of the receptor, this site is the binding pocket for a different class of antagonists, often arylsulfonamide-containing compounds. This site is believed to be in proximity to the C-terminal domain and helix 8, regions crucial for G protein coupling and β-arrestin interaction. Mutagenesis studies have identified key residues within this pocket that are critical for antagonist binding.

Quantitative Data for CCR4 Allosteric Antagonists

The following table summarizes the binding affinities and functional potencies of several well-characterized CCR4 allosteric antagonists. This data allows for a comparative analysis of their pharmacological properties.

| Antagonist | Allosteric Site | Assay Type | Species | Value | Units | Reference |

| Compound 1 | Extracellular (Site 1) | Radioligand Binding ([¹²⁵I]-CCL17) | Human | 8.70 (pKi) | - | [1] |

| Compound 2 (BMS-397) | Extracellular (Site 1) | Radioligand Binding ([¹²⁵I]-CCL17) | Human | 9.10 (pKi) | - | [1] |

| C-021 | Extracellular (Site 1) | GTPγS Binding | Human | 18 (IC₅₀) | nM | |

| C-021 | Chemotaxis | Human | 140 (IC₅₀) | nM | ||

| C-021 | Chemotaxis | Mouse | 39 (IC₅₀) | nM | ||

| Compound 3 (GSK2239633A) | Intracellular (Site 2) | Radioligand Binding ([¹²⁵I]-CCL17) | Human | 9.04 (pKi) | - | |

| GSK2239633A | Radioligand Binding ([¹²⁵I]-TARC) | Human | 7.96 (pIC₅₀) | - | ||

| GSK2239633A | F-actin Polymerization | Human | 7.11 (pA₂) | - | ||

| Compound 4 | Intracellular (Site 2) | Radioligand Binding ([¹²⁵I]-CCL17) | Human | 8.74 (pKi) | - | |

| AZD2098 | Intracellular (Site 2) | Radioligand Binding | Human | 7.8 (pIC₅₀) | - | |

| AZD2098 | Calcium Mobilization | Human | 7.5 (pIC₅₀) | - | ||

| AZD2098 | Chemotaxis | Human | 6.3 (pIC₅₀) | - | ||

| Z5367428075 | Extracellular (Site 1) | β-arrestin Recruitment | Human | - | - |

CCR4 Signaling Pathways

Upon binding of its cognate chemokines, CCL17 or CCL22, CCR4 initiates a cascade of intracellular signaling events. This process is primarily mediated through the activation of inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. G protein activation also leads to the mobilization of intracellular calcium and the activation of downstream kinases, ultimately culminating in cellular responses such as chemotaxis. Furthermore, agonist-bound CCR4 can be phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin. β-arrestin binding uncouples the receptor from G proteins, leading to signal desensitization and receptor internalization. Allosteric antagonists can modulate these signaling outcomes without directly competing with the natural ligands.

Experimental Protocols

The characterization of CCR4 allosteric antagonists relies on a suite of in vitro assays. Below are detailed protocols for key experiments.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of antagonists to CCR4. It typically involves a competition experiment between a radiolabeled CCR4 ligand (e.g., [¹²⁵I]-CCL17) and the unlabeled antagonist.

Materials:

-

HEK293 cell membranes expressing human CCR4

-

[¹²⁵I]-CCL17 (specific activity ~2000 Ci/mmol)

-

Binding Buffer: 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 100 mM NaCl, 0.5% BSA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, pH 7.4

-

Unlabeled CCR4 antagonists

-

96-well filter plates (e.g., Millipore Multiscreen)

-

Scintillation fluid and counter

Procedure:

-

Prepare a dilution series of the unlabeled antagonist in Binding Buffer.

-

In a 96-well plate, add 50 µL of Binding Buffer, 50 µL of the antagonist dilution, and 50 µL of [¹²⁵I]-CCL17 (final concentration ~0.1 nM).

-

Initiate the binding reaction by adding 50 µL of CCR4-expressing cell membranes (5-10 µg of protein per well).

-

Incubate the plate for 90 minutes at room temperature with gentle agitation.

-

Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters three times with 200 µL of ice-cold Wash Buffer.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration (e.g., 1 µM) of unlabeled CCL22.

-

Calculate the specific binding and determine the IC₅₀ and Ki values for the antagonist.

Chemotaxis Assay

This functional assay measures the ability of an antagonist to inhibit the migration of CCR4-expressing cells towards a chemokine gradient.

Materials:

-

CCR4-expressing cells (e.g., HUT78 T-cell lymphoma line)

-

Chemotaxis Buffer: RPMI 1640 with 1% BSA and 1 mM HEPES

-

Recombinant human CCL22

-

CCR4 antagonist

-

Transwell inserts (5 µm pore size) for 24-well plates

-

Calcein-AM (for cell labeling)

-

Fluorescence plate reader

Procedure:

-

Label HUT78 cells with Calcein-AM (7.5 µg/mL) for 30 minutes at 37°C.

-

Wash the cells and resuspend them in Chemotaxis Buffer at 1 x 10⁷ cells/mL.

-

Pre-incubate the labeled cells with various concentrations of the antagonist or vehicle for 30 minutes at 37°C.

-

Add CCL22 (final concentration ~10 nM) to the lower chambers of the 24-well plate.

-

Place the Transwell inserts into the wells and add 100 µL of the cell suspension to the upper chamber of each insert.

-

Incubate the plate for 90 minutes at 37°C in a 5% CO₂ incubator.

-

Carefully remove the inserts and quantify the number of migrated cells in the lower chamber by measuring the fluorescence of Calcein-AM using a plate reader.

-

Calculate the percent inhibition of chemotaxis for each antagonist concentration and determine the IC₅₀ value.

Calcium Mobilization Assay

This assay assesses the ability of an antagonist to block the chemokine-induced increase in intracellular calcium concentration.

Materials:

-

CCR4-expressing cells (e.g., CHO-K1 cells stably expressing human CCR4)

-

Loading Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Probenecid

-

Recombinant human CCL17

-

CCR4 antagonist

-

96-well black-walled, clear-bottom plates

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Seed CCR4-expressing CHO-K1 cells into a 96-well plate and grow to confluence.

-

Prepare the Fluo-4 AM loading solution by dissolving it in DMSO and then diluting it in Loading Buffer containing Pluronic F-127 and probenecid.

-

Remove the growth medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate the plate for 60 minutes at 37°C.

-

Wash the cells twice with Loading Buffer.

-

Add 100 µL of Loading Buffer containing the desired concentration of the antagonist or vehicle to each well and incubate for 15 minutes at room temperature.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence for 10-20 seconds.

-

Add a solution of CCL17 (final concentration ~10 nM) to each well and immediately begin recording the fluorescence intensity every second for at least 2 minutes.

-

Analyze the data by calculating the peak fluorescence response and determine the inhibitory effect of the antagonist.

β-Arrestin Recruitment Assay (BRET)

This assay measures the interaction between CCR4 and β-arrestin, a key step in receptor desensitization and internalization. Bioluminescence Resonance Energy Transfer (BRET) is a common method for this purpose.

Materials:

-

HEK293 cells

-

Expression plasmids for CCR4 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)

-

Transfection reagent

-

Cell culture medium

-

Coelenterazine h (Rluc substrate)

-

Recombinant human CCL22

-

CCR4 antagonist

-

96-well white plates

-

Luminometer capable of simultaneous dual-wavelength detection

Procedure:

-

Co-transfect HEK293 cells with the CCR4-Rluc and β-arrestin-2-YFP plasmids.

-

Seed the transfected cells into a 96-well white plate and grow for 24-48 hours.

-

Wash the cells with PBS.

-

Add the antagonist at various concentrations and incubate for 15 minutes.

-

Add the Rluc substrate, coelenterazine h, to each well.

-

Stimulate the cells with CCL22 (final concentration ~100 nM).

-

Immediately measure the light emission at the wavelengths corresponding to the Rluc donor and the YFP acceptor using the luminometer.

-

Calculate the BRET ratio (acceptor emission / donor emission) for each well.

-

Determine the effect of the antagonist on the agonist-induced BRET signal and calculate the IC₅₀ value.

Conclusion

The existence of distinct allosteric binding sites on CCR4 provides exciting opportunities for the development of novel antagonists with unique pharmacological profiles. The ability to target either an extracellular or an intracellular site allows for greater flexibility in drug design and the potential for biased signaling, where an antagonist may selectively inhibit certain downstream pathways while leaving others unaffected. The experimental protocols detailed in this guide provide a robust framework for the identification and characterization of such allosteric modulators. A thorough understanding of the allosteric landscape of CCR4 will be instrumental in advancing the next generation of therapeutics for a range of immune-mediated diseases and cancers.

References

An In-depth Technical Guide to the Chemical Properties and Solubility of CCR4 Antagonist 3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, solubility, and relevant experimental methodologies for CCR4 antagonist 3. The information is intended to support research and development efforts targeting the C-C chemokine receptor 4 (CCR4), a key mediator in inflammatory responses and a promising target for therapeutic intervention.

Chemical Properties

The compound commonly referred to as "this compound" by several chemical suppliers is identified by the CAS number 1957-01-3. It is a potent antagonist of the CCR4 receptor.[1][2][3] Another compound, AF-399/42018025, has also been described in the literature as a CCR4 antagonist, and for clarity, its properties are also included where available.[4][5]

Table 1: Physicochemical Properties of CCR4 Antagonists

| Property | This compound (CAS: 1957-01-3) | CCR4 antagonist AF-399/42018025 |

| Molecular Formula | C₁₄H₁₂N₂S | C₂₈H₁₈ClN₃O₄S₂ |

| Molecular Weight | 240.32 g/mol | 565.93 g/mol |

| CAS Number | 1957-01-3 | Not readily available |

| Chemical Name | Not formally named in provided sources | 4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one |

| pKa | Data not available | Data not available |

| LogP | Data not available | Data not available |

Solubility

The solubility of a compound is a critical parameter for its use in in vitro and in vivo studies. The available solubility data for this compound (CAS: 1957-01-3) is summarized below.

Table 2: Solubility of this compound (CAS: 1957-01-3)

| Solvent | Solubility | Notes |

| DMSO | 62.5 mg/mL (260.07 mM) | Requires sonication to dissolve. It is noted that hygroscopic DMSO can impact solubility, and newly opened DMSO is recommended. |

| Physiological Buffers (e.g., PBS) | Data not available | It is common for compounds with high DMSO solubility to have limited aqueous solubility. Further investigation is recommended. |

Biological Activity

This compound (CAS: 1957-01-3) has been shown to be a potent inhibitor of CCR4 activity.

Table 3: Biological Activity of this compound (CAS: 1957-01-3)

| Assay | IC₅₀ | Cell Line | Notes |

| Inhibition of [¹²⁵I]TARC binding | 1.7 µM | CEM cells | TARC (Thymus and Activation Regulated Chemokine), also known as CCL17, is a primary ligand for CCR4. |

| Inhibition of TARC-mediated cell migration | 6.4 µM | CEM cells | Demonstrates functional antagonism of the receptor. |

| Inhibition of radiolabeled MDC binding | Inhibits binding | CEM cells | MDC (Macrophage-Derived Chemokine), also known as CCL22, is another high-affinity ligand for CCR4. Specific IC₅₀ value not provided in the search results. |

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of compound activity. The following are representative protocols for key assays used to characterize CCR4 antagonists.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is adapted from general radioligand binding assay procedures and is suitable for determining the inhibitory constant (Ki) of a test compound against a radiolabeled ligand for CCR4.

Objective: To determine the concentration of this compound required to inhibit 50% of the specific binding of a radiolabeled CCR4 ligand (e.g., [¹²⁵I]-CCL17 or [¹²⁵I]-CCL22) to cells expressing the CCR4 receptor.

Materials:

-

Cells: CCR4-expressing cell line (e.g., CEM, Hut-78, or a transfected cell line like CHO-CCR4).

-

Radioligand: [¹²⁵I]-CCL17 or [¹²⁵I]-CCL22.

-

Test Compound: this compound.

-

Binding Buffer: RPMI 1640 supplemented with 1% Bovine Serum Albumin (BSA) and 25 mM HEPES, pH 7.4.

-

Wash Buffer: Cold PBS (4°C).

-

Non-specific Binding Control: A high concentration of a non-labeled CCR4 ligand (e.g., 1 µM cold CCL17 or CCL22).

-

Assay Plates: 96-well filter plates (e.g., with glass fiber filters).

-

Scintillation Counter.

Procedure:

-

Cell Preparation: Culture CCR4-expressing cells to the appropriate density. On the day of the assay, harvest the cells and wash them with binding buffer. Resuspend the cells in fresh binding buffer to a concentration of 1-2 x 10⁶ cells/mL.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of cell suspension.

-

50 µL of radioligand at a concentration equal to its Kd (to ensure a good signal-to-noise ratio).

-

50 µL of binding buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

-

Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. The Ki can then be calculated using the Cheng-Prusoff equation.

T-Cell Chemotaxis Assay (Transwell Migration)

This protocol describes a method to assess the ability of this compound to inhibit the migration of T-cells towards a CCR4 ligand.

Objective: To determine the concentration of this compound required to inhibit 50% of the migration of CCR4-expressing T-cells towards a chemoattractant gradient of CCL17 or CCL22.

Materials:

-

Cells: CCR4-expressing T-cell line (e.g., Jurkat) or primary T-cells.

-

Chemoattractant: Recombinant human CCL17 or CCL22.

-

Test Compound: this compound.

-

Assay Medium: RPMI 1640 with 0.5% BSA.

-

Transwell Inserts: 24-well plate with inserts having a pore size of 5 µm.

-

Detection Reagent: Calcein-AM or a similar cell viability dye.

-

Fluorescence Plate Reader.

Procedure:

-

Cell Preparation: Culture T-cells and on the day of the assay, wash and resuspend them in assay medium at a concentration of 1 x 10⁶ cells/mL.

-

Assay Setup:

-

In the lower chamber of the 24-well plate, add 600 µL of assay medium containing the chemoattractant (at a concentration known to induce migration, e.g., 10-100 ng/mL). For the negative control, add assay medium without the chemoattractant.

-

In a separate tube, pre-incubate the T-cell suspension with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.

-

Add 100 µL of the pre-incubated cell suspension to the upper chamber of the Transwell inserts.

-

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.

-

Cell Quantification:

-

Carefully remove the inserts from the plate.

-

To quantify the migrated cells in the lower chamber, add a cell viability dye (e.g., Calcein-AM) and incubate as per the manufacturer's instructions.

-

Measure the fluorescence using a plate reader.

-

-

Data Analysis: Create a standard curve to correlate fluorescence intensity with cell number. Calculate the percentage of migration for each condition relative to the positive control (chemoattractant alone). Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC₅₀.

Visualizations

CCR4 Signaling Pathway

The following diagram illustrates the general signaling cascade initiated upon the binding of the chemokines CCL17 or CCL22 to the CCR4 receptor.

Caption: Simplified CCR4 signaling pathway leading to cell migration.

Experimental Workflow for Chemotaxis Assay

The following diagram outlines the key steps in the Transwell migration assay used to assess the inhibitory effect of a CCR4 antagonist.

Caption: Workflow for a CCR4 antagonist chemotaxis inhibition assay.

References

A Technical Guide to CCR4 Antagonists: Suppliers, Purity, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available C-C chemokine receptor type 4 (CCR4) antagonists. It is designed to assist researchers and drug development professionals in sourcing these critical research tools by providing a comparative landscape of suppliers and their product purities. Furthermore, this guide details essential experimental protocols for the functional characterization of these antagonists and elucidates the core signaling pathways of CCR4.

CCR4 Antagonist Suppliers and Purity

The following table summarizes a selection of commercially available CCR4 antagonists, their suppliers, and reported purity levels. This information is crucial for the selection of high-quality reagents for reproducible experimental outcomes.

| Antagonist Name | Supplier(s) | Catalog Number(s) | Purity |

| Small Molecules | |||

| CCR4 antagonist 3 | MedChemExpress | HY-147385 | - |

| CCR4 antagonist 4 | MedChemExpress, Cenmed | HY-157453, C007B-611868 | 99.72%, ≥99%[1][2] |

| AZD2098 | MedChemExpress, R&D Systems, Selleck Chemicals, Tocris Bioscience | HY-U00064, 6541 | 99.91%[3] |

| C-021 | MedChemExpress, Selleck Chemicals | HY-103364 | 99.95%[3] |

| C-021 dihydrochloride | MedChemExpress, R&D Systems, Tocris Bioscience | HY-103364A, 3581 | 99.92%[3] |

| GSK2239633A | R&D Systems, Tocris Bioscience | 7071 | - |

| K777 | MedChemExpress | HY-119293 | 99.77% |

| Tivumecirnon (FLX475) | MedChemExpress | HY-148494 | 99.48% |

| Zelnecirnon (RPT193) | MedChemExpress | HY-148074 | 99.71% |

| CCR4-351 | MedChemExpress | HY-131349 | - |

| Monoclonal Antibodies | |||

| Mogamulizumab | MedChemExpress, Selleck Chemicals, Cenmed, Arctom | HY-P99253 | >95% |

CCR4 Signaling Pathway

CCR4 is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the migration of various immune cells, particularly T helper 2 (Th2) cells and regulatory T cells (Tregs). Its primary endogenous ligands are the chemokines CCL17 (TARC) and CCL22 (MDC). Upon ligand binding, CCR4 undergoes a conformational change, leading to the activation of intracellular signaling cascades.

The canonical signaling pathway involves the coupling to Gi/o proteins. This leads to the dissociation of the Gα and Gβγ subunits, which in turn initiate downstream signaling events. Key pathways activated include the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the nuclear factor-kappa B (NF-κB) pathway, which are crucial for cell survival, proliferation, and migration.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize CCR4 antagonists.

Chemotaxis Assay (Transwell Migration)

This assay measures the ability of a CCR4 antagonist to inhibit the migration of CCR4-expressing cells towards a chemoattractant (e.g., CCL17 or CCL22). A common method is the Transwell assay.

Methodology:

-

Cell Preparation: CCR4-expressing cells (e.g., Hut78, CEM, or primary T cells) are washed and resuspended in serum-free media at a desired concentration.

-

Antagonist Pre-incubation: The cells are pre-incubated with various concentrations of the CCR4 antagonist or vehicle control for a specified time (e.g., 30 minutes at 37°C).

-

Assay Setup: A Transwell insert with a porous membrane is placed in a well of a 24-well plate. The lower chamber contains serum-free media with a specific concentration of a CCR4 ligand (e.g., CCL17 or CCL22) as the chemoattractant.

-

Cell Seeding: The pre-incubated cell suspension is added to the upper chamber of the Transwell insert.

-

Incubation: The plate is incubated for a period that allows for cell migration (e.g., 2-4 hours) at 37°C in a humidified incubator with 5% CO2.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer, flow cytometry, or a plate reader-based assay (e.g., using a fluorescent dye like Calcein-AM).

-

Data Analysis: The percentage of migration inhibition is calculated for each antagonist concentration relative to the vehicle control. An IC50 value, the concentration of antagonist that inhibits 50% of the maximal migration, is then determined.

Calcium Mobilization Assay

This assay measures the antagonist's ability to block the transient increase in intracellular calcium concentration that occurs upon agonist stimulation of CCR4.

Methodology:

-

Cell Preparation and Dye Loading: CCR4-expressing cells are harvested and incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer solution. This allows the dye to enter the cells.

-

Cell Seeding: The dye-loaded cells are washed and seeded into a microplate (e.g., a 96-well black, clear-bottom plate).

-

Antagonist Incubation: The cells are incubated with various concentrations of the CCR4 antagonist or vehicle control.

-

Baseline Fluorescence Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader.

-

Agonist Stimulation: A CCR4 agonist (e.g., CCL22) is added to the wells to stimulate the receptor.

-

Post-Stimulation Fluorescence Measurement: The fluorescence intensity is measured kinetically immediately after agonist addition. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: The peak fluorescence intensity following agonist stimulation is determined for each concentration of the antagonist. The percentage of inhibition of the calcium response is calculated, and an IC50 value is determined.

Radioligand Binding Assay

This assay directly measures the ability of a CCR4 antagonist to compete with a radiolabeled ligand for binding to the CCR4 receptor.

Methodology:

-

Membrane Preparation: Membranes from cells overexpressing CCR4 are prepared by homogenization and centrifugation.

-

Assay Setup: In a microplate, the cell membranes are incubated with a fixed concentration of a radiolabeled CCR4 ligand (e.g., [¹²⁵I]-CCL17 or [¹²⁵I]-CCL22) and varying concentrations of the unlabeled CCR4 antagonist.

-

Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free (unbound) radioligand. This is typically achieved by rapid filtration through a glass fiber filter, which traps the membranes with the bound ligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to obtain specific binding. The specific binding in the presence of the antagonist is then used to determine the antagonist's ability to displace the radioligand. The data is analyzed to calculate the inhibitor constant (Ki), which reflects the affinity of the antagonist for the receptor.

This technical guide provides a foundational resource for researchers working with CCR4 antagonists. By understanding the available compounds, their purity, and the key experimental methods for their characterization, scientists can more effectively design and execute their research in areas such as immunology, oncology, and inflammatory diseases.

References

The Identification and Optimization of Small-Molecule CCR4 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies involved in the initial identification and subsequent optimization of small-molecule antagonists targeting the C-C chemokine receptor 4 (CCR4). CCR4 is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the migration of various immune cells, particularly T helper 2 (Th2) cells and regulatory T cells (Tregs). Its involvement in the pathogenesis of allergic inflammatory diseases and cancer has made it an attractive therapeutic target. This guide details the critical experimental protocols, presents key quantitative data for notable antagonists, and visualizes the underlying biological and experimental frameworks.

Introduction to CCR4 and Its Signaling Pathway

The C-C chemokine receptor 4 (CCR4) is a key mediator of immune cell trafficking in response to its endogenous ligands, CCL17 (TARC) and CCL22 (MDC).[1][2] Upon ligand binding, CCR4 initiates a cascade of intracellular signaling events that can be broadly categorized into G protein-dependent and β-arrestin-dependent pathways.[3][4] These pathways ultimately lead to cellular responses such as chemotaxis, cell activation, and polarization.[3] The intricate signaling network of CCR4 underscores the importance of developing selective antagonists to modulate its activity in disease states.

CCR4 Signaling Pathway

Caption: CCR4 signaling cascade upon ligand binding.

Initial Identification of Small-Molecule CCR4 Antagonists

The discovery of novel CCR4 antagonists typically begins with high-throughput screening (HTS) of large compound libraries to identify initial "hits". These hits are molecules that exhibit inhibitory activity against CCR4 in primary assays.

Experimental Workflow for Hit Identification

Caption: A typical workflow for identifying initial CCR4 antagonist hits.

Key Experimental Protocols for Antagonist Characterization

A battery of in vitro assays is employed to characterize the potency, selectivity, and mechanism of action of potential CCR4 antagonists.

Radioligand Binding Assay

This assay directly measures the ability of a compound to displace a radiolabeled ligand from the CCR4 receptor, providing a measure of its binding affinity (Ki).

Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably overexpressing human CCR4.

-

Assay Buffer: A suitable binding buffer is prepared, typically containing HEPES, salts (e.g., NaCl, MgCl2), and a protease inhibitor cocktail.

-

Competition Binding: A fixed concentration of a radiolabeled CCR4 ligand (e.g., [¹²⁵I]CCL17 or [¹²⁵I]CCL22) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.

-

Incubation: The reaction is incubated at room temperature to reach equilibrium.

-

Separation of Bound and Free Ligand: The mixture is filtered through a filter plate to separate the membrane-bound radioligand from the free radioligand.

-

Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

-